N-(5-Phenyl-2-thienyl)acetamide
Description
N-(5-Phenyl-2-thienyl)acetamide is an acetamide derivative featuring a thiophene ring substituted at the 5-position with a phenyl group and an acetamide moiety at the 2-position of the thiophene. Thiophene and phenyl groups are common in medicinal chemistry due to their electronic and steric properties, which often enhance binding to biological targets .
Properties
CAS No. |
14770-86-6 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-(5-phenylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C12H11NOS/c1-9(14)13-12-8-7-11(15-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
OSKPBKKQLNRUFG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(S1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)C2=CC=CC=C2 |
Other CAS No. |
14770-86-6 |
Synonyms |
N-(5-phenyl-2-thienyl)acetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Electronic Effects
The compound’s phenyl-thiophene-acetamide architecture distinguishes it from other acetamides. Key structural analogues include:
a) N-(3-Acetyl-2-thienyl)acetamide Derivatives
- Structure : Features a 3-acetyl group on the thiophene ring instead of phenyl.
- Such derivatives are noted as intermediates for synthesizing advanced thiophene-based compounds .
b) N-(5-Formyl-2-thienyl)acetamide
- Structure : Substitutes phenyl with a formyl group at the 5-position of the thiophene.
- Impact : The formyl group increases polarity, likely reducing lipophilicity compared to the phenyl variant. This could influence pharmacokinetic properties like absorption and membrane permeability .
c) 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Structure : Combines benzimidazole and trifluoromethylphenyl groups.
- Impact : The trifluoromethyl group enhances metabolic stability and bioavailability, while the benzimidazole moiety may contribute to antimicrobial or anticancer activity. In contrast, the phenyl-thiophene system in N-(5-Phenyl-2-thienyl)acetamide lacks such heterocyclic complexity .
a) Antimicrobial and Antifungal Acetamides
- Key Analogues : Compounds 47–50 (from ) with benzo[d]thiazol-sulfonyl-piperazine substituents.
- Activity : Exhibit strong antimicrobial (gram-positive bacteria) and antifungal effects. The phenyl group in this compound may offer similar hydrophobic interactions for microbial membrane targeting but lacks the sulfonyl-piperazine moiety linked to enhanced activity .
b) Analgesic Thiazole-Pyrazole Acetamides
- Key Analogues : Compounds 8c and 8e () with thiazole and pyrazole moieties.
- Activity: Demonstrated significant analgesic properties. The phenyl group in this compound may mimic the aromatic interactions of these moieties but requires functionalization (e.g., dimethylamino or methyl groups) to achieve comparable efficacy .
c) Thiadiazole and Cyano-Substituted Acetamides
- Key Analogues: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenyl)acetamide () and N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide ().
- The phenyl-thiophene system may require additional electronegative substituents to replicate such effects .
Comparative Data Table
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